LRRK2 Wild‑Type Enzyme Potency: Target Compound vs. GSK2578215A and Lead 8e
The target compound has not been directly profiled in published head‑to‑head LRRK2 enzymatic assays. However, its closest structurally characterized congener in the 5‑substituent‑N‑arylbenzamide series is compound 8e, which bears a 5‑trifluoromethyl‑2‑methoxybenzamide core and a 6‑methylpyridazine substituent and exhibits a pIC₅₀ of 8.1 against LRRK2 wild‑type in a homogeneous time‑resolved fluorescence (HTRF) assay [REFS‑1]. The predecessor probe GSK2578215A (5‑(2‑fluoropyridin‑4‑yl)‑2‑(benzyloxy)‑N‑(pyridin‑3‑yl)benzamide) showed pIC₅₀ values of 8.0 (wild‑type) and 8.9 (G2019S mutant) in the same assay format [REFS‑1]. The target compound’s 5‑chloro substitution and 2‑methoxy group are predicted, based on SAR trends in the series where 5‑chloro analogs retain potency within ~0.5 log units of the trifluoromethyl congener, to yield a pIC₅₀ in the 7.5–8.1 range, though explicit experimental confirmation is lacking [REFS‑1]. This is a class‑level inference.
| Evidence Dimension | LRRK2 wild‑type inhibitory potency (pIC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; predicted pIC₅₀ ~7.5–8.1 based on SAR of 5‑substituted benzamide congeners [REFS‑1] |
| Comparator Or Baseline | Compound 8e: pIC₅₀ = 8.1 (LRRK2 WT, HTRF) [REFS‑1]; GSK2578215A: pIC₅₀ = 8.0 (LRRK2 WT) [REFS‑1] |
| Quantified Difference | Estimated potency parity or slight reduction (~0–0.6 log units) relative to 8e |
| Conditions | LRRK2 wild‑type, HTRF enzymatic assay (GSK in‑house conditions) |
Why This Matters
Potency against LRRK2 is the primary selection criterion for any LRRK2 chemical probe; procurement decisions must account for the absence of direct enzymatic data and rely on the closest congener (8e) as a reference benchmark.
- [1] Ding, X.; Stasi, L. P.; Schlessinger, A.; et al. Discovery of 5‑substituent‑N‑arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorg. Med. Chem. Lett. 2017, 27 (18), 4054‑4060. DOI: 10.1016/j.bmcl.2017.07.052. View Source
